4-amino-5-(azepan-1-ylmethyl)-4H-1,2,4-triazole-3-thiol

Description

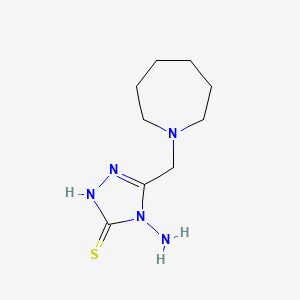

4-Amino-5-(azepan-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a 1,2,4-triazole derivative featuring:

- Amino group at position 2.

- Thiol group at position 2.

- Azepan-1-ylmethyl substituent at position 5, comprising a seven-membered azepane ring attached via a methylene bridge.

This compound is part of a broader class of 1,2,4-triazole-3-thiols, which are known for diverse biological activities, including antioxidant, antimicrobial, and hepatoprotective effects .

Propriétés

IUPAC Name |

4-amino-3-(azepan-1-ylmethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N5S/c10-14-8(11-12-9(14)15)7-13-5-3-1-2-4-6-13/h1-7,10H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSKGZBEXDWULG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(azepan-1-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

Introduction of the Azepane Group: The azepane ring can be introduced via a nucleophilic substitution reaction using azepane derivatives.

Amination and Thiolation: The amino and thiol groups can be introduced through subsequent reactions involving appropriate reagents such as ammonia and thiolating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The thiol group in 4-amino-5-(azepan-1-ylmethyl)-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides.

Reduction: The compound can be reduced to modify the triazole ring or the azepane group.

Substitution: The amino group can participate in nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine, or other mild oxidizing agents.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides, or other electrophiles.

Major Products

Disulfides: Formed through oxidation of the thiol group.

Reduced Triazoles: Formed through reduction reactions.

Substituted Triazoles: Formed through nucleophilic substitution reactions.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives can inhibit the growth of various bacterial strains and fungi. The sulfur-containing triazole heterocycles are particularly noted for their potential in developing new antifungal and antibacterial agents to combat resistance in pathogens .

| Compound Type | Activity |

|---|---|

| Triazole Derivatives | Antimicrobial against bacteria and fungi |

| Specific Examples | Effective against yeast-like fungi |

Anticancer Research

Triazole compounds have been explored for their anticancer properties. The structural features of 4-amino-5-(azepan-1-ylmethyl)-4H-1,2,4-triazole-3-thiol may contribute to its ability to inhibit cancer cell proliferation. Research into related compounds has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Neurological Applications

The potential of triazole derivatives as acetylcholinesterase inhibitors suggests their application in treating neurodegenerative diseases like Alzheimer’s disease. Compounds with similar structures have demonstrated the ability to enhance cognitive function by increasing acetylcholine levels in the brain .

Fungicides

The application of triazole compounds in agriculture is notable, particularly as fungicides. Their ability to inhibit fungal growth makes them valuable in protecting crops from fungal diseases. Research has indicated that these compounds can be effective against plant pathogens, thus enhancing crop yield and quality .

Synthesis of Novel Materials

The unique chemical structure of 4-amino-5-(azepan-1-ylmethyl)-4H-1,2,4-triazole-3-thiol allows for its use in synthesizing novel materials with specific properties. For example, it can be used to create functionalized polymers or coatings with enhanced chemical resistance or antimicrobial properties .

Case Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives demonstrated that certain compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized agar-well diffusion methods to assess the efficacy of these compounds, revealing that modifications to the triazole ring could enhance activity levels significantly .

Case Study 2: Neuroprotective Effects

In a pharmacological study focusing on neuroprotection, derivatives structurally related to 4-amino-5-(azepan-1-ylmethyl)-4H-1,2,4-triazole-3-thiol were evaluated for their effects on acetylcholinesterase inhibition. The results indicated a strong correlation between structural modifications and increased inhibitory activity against acetylcholinesterase, suggesting potential therapeutic applications for cognitive disorders .

Mécanisme D'action

The mechanism of action of 4-amino-5-(azepan-1-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The amino and thiol groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to the compound’s biological effects.

Comparaison Avec Des Composés Similaires

Substituent Variations at Position 5

The azepan-1-ylmethyl group distinguishes this compound from analogs with different substituents at position 4. Key comparisons include:

Physicochemical Properties

- Solubility: Pyridinyl and phenoxybenzylidene substituents improve water solubility via polar interactions, whereas azepane’s hydrophobicity may necessitate formulation adjuvants .

Activité Biologique

4-Amino-5-(azepan-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, supported by case studies and research findings.

- Molecular Formula : C9H17N5S

- Molecular Weight : 227.33 g/mol

- CAS Number : 1260923-15-6

Antimicrobial Activity

Research has shown that derivatives of 4-amino-5-(azepan-1-ylmethyl)-4H-1,2,4-triazole-3-thiol exhibit significant antimicrobial properties. A study focused on various synthesized derivatives demonstrated their effectiveness against a range of bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Amino-5-(azepan-1-ylmethyl) | E. coli | 32 µg/mL |

| 4-Amino-5-(azepan-1-ylmethyl) | S. aureus | 16 µg/mL |

| 4-Amino-5-(phenyl) | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly in relation to its effect on human cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis has been noted in melanoma and breast cancer cell lines.

A notable study tested the compound against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cells using the MTT assay. The results indicated that the compound exhibited a dose-dependent cytotoxic effect.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| IGR39 (Melanoma) | 15 | Induction of apoptosis |

| MDA-MB-231 (Breast Cancer) | 20 | Cell cycle arrest and apoptosis |

| Panc-1 (Pancreatic Carcinoma) | 25 | Inhibition of proliferation |

Case Study 1: Antimicrobial Efficacy

In a study published in ResearchGate, several derivatives of triazole were synthesized and tested for their antimicrobial activity against clinical isolates. The results showed that compounds with thiol groups exhibited enhanced activity compared to their non-thiol counterparts, suggesting the importance of this functional group in antimicrobial efficacy .

Case Study 2: Anticancer Potential

A detailed investigation into the anticancer properties of triazole derivatives demonstrated that certain compounds selectively targeted cancer cells while sparing normal cells. The study highlighted the potential for developing targeted therapies based on this scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.